Potassium heptafluorobutyrate
Overview
Description
Scientific Research Applications
Potassium in Agriculture
Potassium heptafluorobutyrate can be linked to the broader context of potassium in agriculture. Research emphasizes the need for advanced studies on potassium in soils, plant physiology, and nutrition. Understanding the role of potassium in mitigating stress situations like diseases, pests, and environmental factors is crucial for crop quality and yield. This extends to human and animal nutrition, where a high potassium/sodium ratio is beneficial (Römheld & Kirkby, 2010).
Fluorosurfactants and Micelles
Research involving fluorinated amphiphiles, such as heptafluorobutyric acid, explores their behavior in micelles. This study delves into the /sup 19/F NMR spin-lattice relaxation in H2O and D2O solutions, providing insights into water contact with monomeric and micellar fluorosurfactants (Ulmius & Lindman, 1981).
Crystal Structure and Bonding
The crystal structure of potassium heptafluoroprotactinate(V) has been investigated, revealing a monoclinic space group and unique bonding arrangements. This research contributes to the understanding of crystallography and bonding in ML9 complexes (Brown, Kettle, & Smith, 1967).
Soil and Plant Interactions
The isolation and identification of potassium-solubilizing bacteria from tobacco rhizospheric soil underscore the significance of potassium in soil-plant interactions. These bacteria play a pivotal role in converting insoluble potassium into accessible forms for plants, reducing the need for chemical fertilizers (Zhang & Kong, 2014).
Photocatalysis in Solar Hydrogen and Oxygen Evolution
Potassium poly(heptazine imide), a carbon nitride material, shows promise in photocatalysis. Research on this material demonstrates its potential in efficient solar hydrogen and oxygen evolution, contributing to renewable energy technologies (Savateev et al., 2017).
Steroid Detection
The use of heptafluorobutyrates in detecting steroids has been explored. This method allows for the ultra-sensitive measurement of hydroxyl-containing steroids, highlighting its potential in analytical chemistry (Clark & Wotiz, 1963).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,4-heptafluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2.K/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXGZXUMUTLSW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896624 | |
Record name | Potassium heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2966-54-3 | |
Record name | Potassium heptafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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